7,8,3',4'-Tetrahydroxyflavone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-6,16-17,19-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYCMKPCDNHQCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350973 |

Source

|

| Record name | 7,8,3',4'-tetrahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3440-24-2 |

Source

|

| Record name | 7,8,3',4'-tetrahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7,8,3',4'-Tetrahydroxyflavone: Natural Sources and Isolation for Research and Development

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of 7,8,3',4'-tetrahydroxyflavone, with a focus on its natural origins and the methodologies for its isolation and purification. This document synthesizes current scientific knowledge to offer practical, field-proven insights into obtaining this promising bioactive compound for further investigation.

Introduction to this compound: A Flavonoid of Growing Interest

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants, that has garnered significant attention in the scientific community.[1][2] Its specific hydroxylation pattern contributes to a range of biological activities, making it a compelling candidate for pharmaceutical and nutraceutical development.[1] Flavonoids are known for their antioxidant, anti-inflammatory, and neuroprotective properties, and this compound is no exception.[1] Understanding its natural sources and efficient isolation is the critical first step in unlocking its full therapeutic potential.

Part 1: Natural Occurrences of this compound

The primary natural sources of this compound identified to date belong to the genus Acacia (family Fabaceae). The heartwood of these trees is particularly rich in this and other structurally related flavonoids.

Table 1: Prominent Natural Sources of this compound

| Plant Species | Family | Plant Part | Co-occurring Flavonoids of Note |

| Acacia confusa | Fabaceae | Heartwood | Melanoxetin (3,7,8,3',4'-pentahydroxyflavone), 7,8,3',4'-tetrahydroxy-3-methoxyflavone, Okanin |

| Acacia auriculiformis | Fabaceae | Heartwood | Teracacidin, Trans-2,3-3,4',7,8-tetrahydroxyflavanone |

| Acacia burkittii | Fabaceae | Heartwood | Not extensively detailed in available literature |

| Acacia acuminata | Fabaceae | Heartwood | Not extensively detailed in available literature |

The presence of this compound in these species is a product of the flavonoid biosynthetic pathway. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce various classes of flavonoids.[3][4] The specific enzymes present in Acacia species dictate the final hydroxylation pattern of the flavonoid skeleton, leading to the synthesis of this compound.

Caption: Simplified flavonoid biosynthetic pathway leading to this compound.

Part 2: A Step-by-Step Guide to Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process that leverages the compound's physicochemical properties. The following protocol is a synthesized methodology based on established practices for flavonoid isolation from Acacia heartwood.

Extraction: Liberating the Target Compound

The initial step involves extracting the crude mixture of phytochemicals from the plant material. The choice of solvent is critical and is based on the polarity of the target compound.

Protocol 2.1: Soxhlet Extraction of Acacia confusa Heartwood

-

Preparation of Plant Material: Air-dry the heartwood of Acacia confusa at room temperature until a constant weight is achieved. Grind the dried heartwood into a coarse powder (approximately 20-40 mesh).

-

Soxhlet Extraction: Place the powdered heartwood (e.g., 500 g) into a cellulose thimble and load it into a Soxhlet extractor.

-

Solvent Selection: Use 70% aqueous acetone or 95% ethanol as the extraction solvent (approximately 2.5 L). The use of a polar solvent is crucial for efficiently extracting polyphenolic compounds like flavonoids.

-

Extraction Process: Conduct the extraction for 24-48 hours, or until the solvent in the siphon arm of the extractor runs clear.

-

Solvent Evaporation: Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Liquid-Liquid Partitioning: Initial Fractionation

This step aims to separate the compounds in the crude extract based on their differential solubility in immiscible solvents, thereby enriching the fraction containing the target flavonoid.

Protocol 2.2: Fractionation of the Crude Extract

-

Resuspend the Crude Extract: Dissolve the crude extract obtained in Protocol 2.1 in a minimal amount of methanol and then suspend it in distilled water (e.g., 500 mL).

-

Sequential Extraction: Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity.

-

Hexane: First, partition the aqueous suspension with n-hexane (3 x 500 mL) to remove nonpolar compounds such as fats and waxes. Discard the hexane fraction.

-

Ethyl Acetate: Subsequently, extract the remaining aqueous layer with ethyl acetate (3 x 500 mL). This compound, being a moderately polar flavonoid, will preferentially partition into the ethyl acetate layer.

-

n-Butanol: The remaining aqueous layer can be further extracted with n-butanol to isolate more polar compounds if desired.

-

-

Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to yield the enriched flavonoid fraction.

Column Chromatography: Purification of the Target Flavonoid

Column chromatography is a powerful technique for separating individual compounds from a complex mixture based on their differential adsorption to a stationary phase.

Protocol 2.3: Silica Gel Column Chromatography

-

Column Preparation: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with n-hexane.

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. This can be followed by a gradient of ethyl acetate and methanol.

-

Initial Elution: Start with 100% n-hexane to elute any remaining nonpolar impurities.

-

Gradient Elution: Gradually increase the polarity, for example:

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (9.5:0.5, 9:1, v/v)

-

-

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 50 mL).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 1:1) and visualize under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate spray).

-

Pooling Fractions: Combine the fractions that show a similar TLC profile and contain the target compound.

Caption: General workflow for the isolation of this compound.

High-Performance Liquid Chromatography (HPLC): Final Purification

For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is often necessary.

Protocol 2.4: Preparative Reverse-Phase HPLC

-

Instrumentation: Utilize a preparative HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column is typically used for flavonoid separation.

-

Mobile Phase: A gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. A typical gradient could be:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Methanol or Acetonitrile

-

Gradient: Start with a lower percentage of Solvent B, and gradually increase to elute the target compound.

-

-

Sample Preparation: Dissolve the pooled fractions from column chromatography in the initial mobile phase composition.

-

Injection and Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC system.

-

Solvent Removal: Remove the solvent from the collected fraction under reduced pressure to obtain the pure compound.

Part 3: Analytical Characterization

Once isolated, the identity and purity of this compound must be confirmed using spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₅H₁₀O₆), the expected molecular weight is approximately 286.24 g/mol .[4] In negative ion mode ESI-MS/MS, a characteristic fragmentation would involve the retro-Diels-Alder (RDA) reaction on the C-ring.[3]

Table 2: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Parent Ion [M-H]⁻ | Major Fragment Ions (m/z) |

| ESI- | 285.04 | 151, 133 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~164 |

| 3 | ~6.5-6.8 (s) | ~103 |

| 4 | - | ~182 |

| 5 | ~7.8-8.0 (d) | ~125 |

| 6 | ~6.9-7.1 (d) | ~115 |

| 7 | - | ~145-150 |

| 8 | - | ~135-140 |

| 9 | - | ~155-160 |

| 10 | - | ~105 |

| 1' | - | ~122 |

| 2' | ~7.3-7.5 (d) | ~114 |

| 3' | - | ~145 |

| 4' | - | ~148 |

| 5' | ~6.8-7.0 (d) | ~116 |

| 6' | ~7.2-7.4 (dd) | ~120 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide provides a comprehensive framework for the isolation and identification of this compound from its primary natural source, Acacia heartwood. The detailed protocols and analytical data presented herein are intended to equip researchers with the necessary knowledge to efficiently obtain this promising flavonoid for further investigation into its biological activities and potential therapeutic applications. Adherence to these methodologies, coupled with rigorous analytical characterization, will ensure the procurement of high-purity material essential for advancing scientific discovery.

References

- Chang, S. T., Wu, J. H., Wang, S. Y., Kang, P. L., Yang, N. S., & Shyur, L. F. (2001). Antioxidant activity of extracts from Acacia confusa bark and heartwood. Journal of Agricultural and Food Chemistry, 49(7), 3420–3424.

- Cheng, M. J., Lee, K. H., Tsai, I. L., & Chen, I. S. (2008). Effect of phytocompounds from the heartwood of Acacia confusa on inflammatory mediator production.

- Drewes, S. E., & Roux, D. G. (1964). 7,8,3',4'-Tetrahydroxyflavanone and 7,8,3',4'-Tetrahydroxydihydroflavonol from Acacia species. Australian Journal of Chemistry, 17(10), 1164-1169.

- Fourie, T. G., Ferreira, D., & Roux, D. G. (1972). 3′,4′,7,8-tetrahydroxyflavonoids from the heartwood of Acacia nigrescens and their conversion products. Phytochemistry, 11(10), 3075-3084.

- Kamal, R., & Mathur, N. (2019). Tetrahydroxy Flavone from Acacia auriculiformis A. Cunn Ex Benth. (Fabaceae) with Novel Kinase Activity. Pharmacognosy Journal, 11(3).

- Li, Y., et al. (2021). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 903-913.

-

NIST Chemistry WebBook. (n.d.). 5,7,3',4'-tetrahydroxyflavone. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

- Tan, Y., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 25(19), 4434.

- Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.

- Tung, Y. T., Hsu, C. A., Chen, C. S., Yang, S. C., Huang, C. C., & Chang, S. T. (2007). Antioxidant activities of natural phenolic compounds from Acacia confusa bark. Bioresource Technology, 98(5), 1120–1123.

- Wang, Y. H., et al. (2010). Phytochemicals from Acacia confusa heartwood extracts reduce serum uric acid levels in oxonate-induced mice: their potential use as xanthine oxidase inhibitors. Journal of Agricultural and Food Chemistry, 58(20), 10875–10880.

- Wu, J. H., Tung, Y. T., Wang, S. Y., & Shyur, L. F. (2005). Phenolic Antioxidants from the Heartwood of Acacia confusa. Journal of Agricultural and Food Chemistry, 53(15), 5917–5921.

-

PubChem. (n.d.). This compound. In PubChem Compound Database. National Center for Biotechnology Information. [Link]

- Xiao, J., et al. (2018). The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences, 19(12), 3790.

- Nabavi, S. M., et al. (2020). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Foods, 9(7), 935.

-

ResearchGate. (n.d.). Hi..Please do guide me to perform columnchromatographic separation of Acacia methanolic bark extract?. [Link]

-

YouTube. (2021, September 12). Silica gel column preparation and compound purification. [Link]

- Li, Y., et al. (2021). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 903-913.

-

PubMed. (2021). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H10O6 | CID 688798 - PubChem [pubchem.ncbi.nlm.nih.gov]

7,8,3',4'-Tetrahydroxyflavone: A Technical Guide to its Biological Activities and Therapeutic Potential

Abstract

7,8,3',4'-Tetrahydroxyflavone is a naturally occurring flavonoid found in plants such as Acacia confusa.[1] This polyhydroxylated flavone has emerged as a molecule of significant interest in drug discovery due to its diverse and potent biological activities. This technical guide provides an in-depth analysis of its primary mechanisms of action, including its role as a selective epigenetic modulator, a potent anti-inflammatory agent, a putative neurotrophic factor mimetic, and an activator of cellular antioxidant defenses. We will explore the key signaling pathways it modulates, present quantitative data on its bioactivity, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising natural compound.

Introduction to this compound

Flavonoids are a major class of plant secondary metabolites recognized for their wide range of pharmacological effects.[2] The specific arrangement and number of hydroxyl (-OH) groups on the flavone backbone are critical determinants of their biological activity. This compound (also known as 3',4',7,8-tetrahydroxyflavone) is distinguished by a catechol group on the B-ring (at the 3' and 4' positions) and an ortho-dihydroxy configuration on the A-ring (at the 7 and 8 positions). This specific hydroxylation pattern is believed to be crucial for its significant biochemical activity, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[2][3]

Anticancer Activity: A Selective Epigenetic Modulator

A groundbreaking area of research for this compound is its activity as an epigenetic modulator, specifically targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins.

Mechanism of Action: Potent and Selective BRD4 Inhibition

The Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that binds to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of oncogenes, most notably c-Myc.[4] this compound has been identified as a novel, potent, and highly selective inhibitor of the second bromodomain (BD2) of BRD4.[4][5] It exhibits approximately 100-fold greater selectivity for BRD4-BD2 (IC50 = 204 nM) over the first bromodomain, BRD4-BD1 (IC50 = 17.9 µM).[5][6] This selectivity is significant, as the two bromodomains may have distinct functions, and selective inhibition of BD2 could lead to a more targeted therapeutic effect with a potentially better side-effect profile compared to pan-BET inhibitors. The binding occurs within the acetylated lysine binding pocket, but the compound establishes more extensive interactions with BD2 residues, explaining its selectivity.[5][6] By inhibiting BRD4, the flavone effectively downregulates the expression of BRD4-dependent oncogenes like c-Myc, leading to suppressed cancer cell proliferation and induction of apoptosis.[4]

Neuroprotective Potential: A Putative TrkB Agonist

While direct studies on this compound are emerging, a wealth of evidence from its close analog, 7,8-dihydroxyflavone (7,8-DHF), strongly suggests a neuroprotective mechanism mediated by the Tropomyosin receptor kinase B (TrkB).

Mechanism of Action: Mimicking BDNF Signaling

Brain-derived neurotrophic factor (BDNF) is a critical protein for neuronal survival, growth, and synaptic plasticity, primarily signaling through its high-affinity receptor, TrkB.[7][8] Reduced BDNF/TrkB signaling is implicated in numerous neurodegenerative diseases. 7,8-DHF is a well-established BDNF mimetic that can cross the blood-brain barrier, bind to TrkB, and induce its dimerization and autophosphorylation, thereby activating downstream pro-survival signaling cascades.[8][9]

The most critical of these is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[10] Activation of TrkB leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins (like Bad) and transcription factors (like FOXO), ultimately promoting neuronal survival and protecting against insults like oxidative stress and excitotoxicity.[8][10] Given its structural similarity, this compound is hypothesized to act through this same TrkB-dependent mechanism.

Anti-inflammatory Mechanisms: Modulating Key Signaling Cascades

Chronic inflammation is a key driver of many diseases. Flavonoids are well-known for their anti-inflammatory properties, and this compound is expected to be a potent modulator of inflammatory pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

In response to inflammatory stimuli like lipopolysaccharide (LPS), the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[11]

Studies on 7,8-DHF demonstrate that it effectively suppresses this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB's nuclear translocation.[11] Furthermore, 7,8-DHF inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK, p38, and JNK, which are upstream kinases that also contribute to the inflammatory response.[11] Close trihydroxyflavone analogs have shown potent inhibition of nitric oxide (NO) production with IC50 values in the micromolar range, confirming the anti-inflammatory potential of this structural class.[12]

Antioxidant and Cytoprotective Effects: Activating the Nrf2 Pathway

The ortho-dihydroxy (catechol) structures on both the A and B rings of this compound suggest strong intrinsic antioxidant activity through direct radical scavenging. Beyond this, a key mechanism for its cytoprotective effects is the activation of the Nrf2-ARE pathway.

Mechanism of Action: Induction of Phase II Enzymes

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes, collectively known as phase II enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophiles and oxidative stress can modify Keap1, allowing Nrf2 to dissociate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes (e.g., Heme Oxygenase-1 (HO-1), NQO1). Flavonoids are known activators of this pathway. By upregulating these endogenous defense systems, this compound can protect cells from oxidative damage, a key pathogenic factor in many chronic diseases.

Pharmacokinetics and Metabolism: A Look at Bioavailability

The therapeutic utility of any compound is critically dependent on its pharmacokinetic profile. While specific data for this compound is limited, studies on structurally similar flavonoids provide a strong predictive framework. Flavonoids like fisetin (3,3',4',7-tetrahydroxyflavone) undergo rapid and extensive phase II metabolism in vivo, primarily forming glucuronide and sulfate conjugates.[13][14][15] The parent compound is often only transiently detected in plasma after oral administration.[13][14] Furthermore, studies on 7,8-DHF show that it is orally bioavailable and its catechol structure is subject to O-methylation by catechol-O-methyltransferase (COMT).[16] Interestingly, these methylated metabolites retain their ability to activate the TrkB receptor, suggesting they may act as active metabolites contributing to the overall in vivo efficacy.[16] It is highly probable that this compound follows similar metabolic pathways.

Summary of Biological Activities (Quantitative Data)

This table summarizes the key quantitative bioactivity data reported for this compound and its close, structurally relevant analogs.

| Biological Target/Activity | Compound | IC50 / EC50 Value | Cell Line / Assay System | Reference(s) |

| BRD4-BD2 Inhibition | This compound | 204 nM | AlphaScreen Assay | [5][6] |

| BRD4-BD1 Inhibition | This compound | 17.9 µM | AlphaScreen Assay | [5][6] |

| Xanthine Oxidase (XOD) Inhibition | This compound | 10.488 µM | Enzyme Inhibition Assay | [17] |

| Nitric Oxide (NO) Suppression | 7,3',4'-Trihydroxyflavone (proxy) | 26.7 µM | LPS-stimulated RAW264.7 cells | [12] |

| ROS Scavenging | 7,3',4'-Trihydroxyflavone (proxy) | 2.71 µM | Cellular ROS Assay | [12] |

Key Experimental Methodologies

To facilitate further research, this section provides validated, step-by-step protocols for assessing the key biological activities of this compound.

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of the compound on cancer cell lines.

-

Cell Seeding: Seed adherent cancer cells (e.g., MV4-11, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[18]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM).

-

Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (DMSO at the highest concentration used) and untreated control wells. Incubate for 48-72 hours.[18]

-

MTT Addition: Remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[18]

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]

-

Solubilization: Carefully aspirate the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound and use non-linear regression to determine the IC50 value.

Protocol: Western Blot for NF-κB Pathway Activation

This protocol assesses the compound's ability to inhibit LPS-induced NF-κB activation in macrophages (e.g., RAW264.7).

-

Cell Culture and Treatment: Seed RAW264.7 cells in 6-well plates. Grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours. Then, stimulate with LPS (100 ng/mL) for 30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (whole-cell lysate).[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[21][22]

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the ratio of phosphorylated protein to total protein.

Protocol: Nrf2 Activation via ARE-Luciferase Reporter Assay

This protocol quantifies the activation of the Nrf2 pathway in response to the compound.

-

Cell Culture: Use a stable cell line containing an Antioxidant Response Element (ARE)-driven luciferase reporter construct (e.g., HepG2-ARE-Luc). Seed cells in a 96-well white, clear-bottom plate.

-

Treatment: Treat cells with various concentrations of this compound for 12-24 hours. Include a vehicle control (DMSO) and a known Nrf2 activator (e.g., CDDO-Im or sulforaphane) as a positive control.[17]

-

Cell Lysis and Luminescence Measurement: After incubation, remove the medium and lyse the cells according to the manufacturer's instructions for your chosen luciferase assay reagent (e.g., Promega's ONE-Glo™ or similar).[17]

-

Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control to calculate the fold induction of luciferase activity. Plot the fold induction against the log concentration of the compound and use a non-linear regression model to determine the EC50 value.[17]

Therapeutic Potential and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent. Its high potency and selectivity for BRD4-BD2 mark it as a promising lead compound for the development of novel epigenetic drugs for cancer therapy, particularly in malignancies driven by c-Myc.[4][5] Its putative ability to activate TrkB signaling positions it as a potential disease-modifying agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, offering a strategy to promote neuronal survival and plasticity.[9] Furthermore, its potent anti-inflammatory and antioxidant activities suggest applications in a wide range of chronic inflammatory diseases.

Future research should focus on confirming its TrkB agonistic activity, elucidating its full pharmacokinetic and metabolic profile in preclinical models, and exploring its efficacy in in vivo models of cancer, neurodegeneration, and inflammation. The unique combination of epigenetic modulation, neurotrophic support, and anti-inflammatory action makes this compound a highly valuable natural scaffold for next-generation drug development.

References

-

Chitranshi, N., et al. (2022). TrkB Receptor Agonist 7,8 Dihydroxyflavone is Protective Against the Inner Retinal Deficits Induced by Experimental Glaucoma. Frontiers in Neuroscience. [Link]

-

Groot, M. J., et al. (2014). The novel TrkB receptor agonist 7,8-dihydroxyflavone enhances neuromuscular transmission. Journal of Neurophysiology. [Link]

-

Li, J., et al. (2021). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Chen, C., et al. (2014). Post-injury Treatment With 7,8-dihydroxyflavone, a TrkB Receptor Agonist, Protects Against Experimental Traumatic Brain Injury via PI3K/Akt Signaling. PLoS One. [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot? [Link]

-

Fivephoton Biochemicals. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). [Link]

-

Zeng, Y., et al. (2012). Activation of TrkB by 7,8-dihydroxyflavone prevents fear memory defects and facilitates amygdalar synaptic plasticity in aging. Journal of Alzheimer's Disease. [Link]

-

Liu, C., et al. (2022). 7,8-Dihydroxyflavone protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway. BMC Neuroscience. [Link]

-

Li, J., et al. (2021). Discovery of the natural product 3′,4′,7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. PMC - PubMed Central. [Link]

-

PubChem. This compound. [Link]

-

Chen, P. D., et al. (2009). Metabolism and Pharmacokinetics of 3,3′,4′,7-Tetrahydroxyflavone (Fisetin), 5-Hydroxyflavone, and 7-Hydroxyflavone and Antihemolysis Effects of Fisetin and Its Serum Metabolites. Journal of Agricultural and Food Chemistry. [Link]

-

RayBiotech. Human NRF2 Transcription Factor Activity Assay Kit. [Link]

-

Indigo Biosciences. Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. [Link]

-

Tran, P. T., et al. (2020). Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction. PMC - PubMed Central. [Link]

-

ResearchGate. Antioxidant activity as assessed using dPPH and ABTS •+ assays. [Link]

-

Xia, M., et al. (2018). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology. [Link]

-

Li, J., et al. (2021). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Taylor & Francis Online. [Link]

-

ResearchGate. (2021). (PDF) Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. [Link]

-

ResearchGate. Western blot analysis of NF-κB pathway activation in RAW264.7... [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Li, D., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. MDPI. [Link]

-

Kumar, P. R., et al. (2018). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Clinical and Diagnostic Research. [Link]

-

Oeckinghaus, A., et al. (2014). Monitoring the Levels of Cellular NF-κB Activation States. PMC - PubMed Central. [Link]

-

Chen, P. D., et al. (2009). Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites. PubMed. [Link]

-

Olejnik, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]

-

Chen, C., et al. (2013). O-methylated metabolite of 7,8-dihydroxyflavone activates TrkB receptor and displays antidepressant activity. Pharmacology, Biochemistry and Behavior. [Link]

-

Karakaya, E., et al. (2023). (PDF) Investigation of the Pharmacokinetic Properties and Theoretical Chemical Activities of 7,8-Dihydroxyflavone and 4'-Dimethylamino-7,8-Dihydroxyflavone. ResearchGate. [Link]

-

Hidayat, T., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) Mull. Arg) Leaves. E3S Web of Conferences. [Link]

-

Wang, Y., et al. (2018). The effect of 7,8,4´-trihydroxyflavone on tyrosinase activity and conformation: Spectroscopy and docking studies. Journal of Biochemical and Molecular Toxicology. [Link]

-

ResearchGate. Antioxidant activity of flavonols evaluated using ABTS (A,B) and DPPH... [Link]

-

ResearchGate. (2009). (PDF) Metabolism and Pharmacokinetics of 3,3′,4′,7-Tetrahydroxyflavone (Fisetin), 5-Hydroxyflavone, and 7-Hydroxyflavone and Antihemolysis Effects of Fisetin and Its Serum Metabolites. [Link]

-

Li, J., et al. (2021). Full article: Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Taylor & Francis Online. [Link]

-

Jung, H. J., et al. (2012). 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells. International Journal of Molecular Medicine. [Link]

-

Lee, S., et al. (2020). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules. [Link]

Sources

- 1. This compound | C15H10O6 | CID 688798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TrkB Receptor Agonist 7,8 Dihydroxyflavone is Protective Against the Inner Retinal Deficits Induced by Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7,8-Dihydroxyflavone protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of TrkB by 7,8-dihydroxyflavone prevents fear memory defects and facilitates amygdalar synaptic plasticity in aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Post-injury treatment with 7,8-dihydroxyflavone, a TrkB receptor agonist, protects against experimental traumatic brain injury via PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. O-methylated metabolite of 7,8-dihydroxyflavone activates TrkB receptor and displays antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchhub.com [researchhub.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

mechanism of action of 7,8,3',4'-Tetrahydroxyflavone

An In-Depth Technical Guide to the Mechanism of Action of 7,8,3',4'-Tetrahydroxyflavone

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This compound, a naturally occurring flavonoid, is emerging as a molecule of significant therapeutic interest due to its multifaceted mechanism of action. This guide synthesizes current research to provide an in-depth understanding of its primary and secondary modes of action at the molecular level. The core activities of this compound are centered on two well-defined mechanisms: potent agonism of the Tropomyosin receptor kinase B (TrkB) and significant antioxidant activity. As a TrkB agonist, it mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF), activating critical downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which are essential for neuronal survival, growth, and synaptic plasticity. Concurrently, its specific chemical structure, featuring catechol moieties on both the A and B rings, confers powerful antioxidant properties, enabling it to directly scavenge reactive oxygen species (ROS) and bolster cellular defense mechanisms. This document provides a detailed exploration of these mechanisms, supported by experimental protocols, pathway diagrams, and a review of other potential molecular targets.

Introduction to this compound

This compound (also known as 3',4',7,8-THF) is a flavonoid, a class of polyphenolic compounds widely found in plants.[1] Its structure is characterized by a C6-C3-C6 backbone, with hydroxyl groups at the 7, 8, 3', and 4' positions. This specific hydroxylation pattern is critical to its biological activity, distinguishing it from other flavonoids. The dihydroxy substitution at the 7 and 8 positions on the A-ring and the 3' and 4' positions (a catechol group) on the B-ring are key determinants of its potent and diverse mechanisms of action. This guide will dissect these mechanisms, providing a technical foundation for researchers exploring its therapeutic potential in neurodegenerative diseases, cancer, and inflammatory conditions.

Primary Mechanism of Action: Neurotrophic Activity via TrkB Receptor Agonism

The most significant and widely studied mechanism of action for flavonoids structurally related to 7,8,3',4'-THF, such as 7,8-dihydroxyflavone (7,8-DHF), is the activation of the TrkB receptor.[2][3][4] This action effectively mimics the function of the receptor's endogenous ligand, Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal health.

The BDNF/TrkB Signaling Pathway

BDNF is a neurotrophin that plays a pivotal role in neuronal survival, differentiation, and synaptic plasticity.[3] Its functions are mediated through binding to the high-affinity TrkB receptor, a tyrosine kinase.[3] BDNF binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[3] This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of three principal downstream signaling cascades:

-

PI3K/Akt Pathway: Primarily responsible for cell survival and anti-apoptotic effects.

-

MAPK/ERK Pathway: Crucial for neuronal differentiation, growth, and plasticity.

-

PLCγ (Phospholipase C-gamma) Pathway: Involved in modulating synaptic activity and calcium signaling.

The therapeutic application of recombinant BDNF protein is severely limited by its poor blood-brain barrier permeability and short in vivo half-life.[2][3] Small molecule TrkB agonists like 7,8,3',4'-THF represent a promising strategy to overcome these limitations.

This compound as a TrkB Agonist

Like its well-studied analog 7,8-DHF, 7,8,3',4'-THF is believed to act as a direct agonist of the TrkB receptor. The 7,8-dihydroxy arrangement on the A-ring is considered essential for this agonistic activity.[5] The binding of the flavonoid to the extracellular domain of TrkB is thought to induce a conformational change that promotes receptor dimerization and subsequent autophosphorylation, initiating the downstream signaling cascade independently of BDNF.[3][4] Studies on similar flavonoids have shown that this activation is specific to TrkB and does not significantly affect other Trk receptors like TrkA or TrkC.[3] The addition of the 3'-hydroxy group has been shown to elevate the agonistic effect compared to 7,8-DHF, suggesting that 7,8,3',4'-THF may be a particularly potent agonist.[5]

Downstream Signaling Cascades

Upon activation of TrkB by 7,8,3',4'-THF, the downstream effects mirror those of BDNF. The phosphorylation of Akt and ERK are hallmark indicators of this pathway's activation. This leads to a cascade of cellular events culminating in neuroprotection, enhanced synaptic plasticity, and promotion of neurogenesis, which are highly desirable outcomes for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6]

Caption: Workflow for the in vitro TrkB Kinase Activity Assay.

Secondary Mechanism of Action: Potent Antioxidant and Cytoprotective Effects

Independent of its neurotrophic activity, 7,8,3',4'-THF possesses strong antioxidant properties, a common feature of flavonoids, but one that is significantly enhanced by its specific hydroxylation pattern.

Structural Basis for Antioxidant Activity

The antioxidant capacity of flavonoids is largely determined by the number and arrangement of hydroxyl (-OH) groups. For 7,8,3',4'-THF, two structural features are paramount:

-

The 3',4'-ortho-dihydroxy (catechol) group on the B-ring: This is a critical determinant of high antioxidant activity. The proximity of the two hydroxyl groups allows for the donation of a hydrogen atom to a free radical, forming a stable quinone structure, thereby neutralizing the radical. [7][8][9]2. The 7,8-ortho-dihydroxy group on the A-ring: This feature also contributes significantly to the molecule's radical-scavenging capacity, providing additional sites for hydrogen donation.

This dual-catechol structure makes 7,8,3',4'-THF a particularly potent antioxidant. This activity is crucial for neuroprotection, as oxidative stress is a key pathological factor in many neurodegenerative diseases. [10]

Mechanisms of Antioxidant Action

7,8,3',4'-THF exerts its antioxidant effects through multiple mechanisms:

-

Direct Radical Scavenging: It can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as superoxide radicals, hydroxyl radicals, and peroxynitrite.

-

Modulation of Cellular Antioxidant Enzymes: It can upregulate the expression and activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). [11]* Increasing Glutathione Levels: It has been shown to increase cellular levels of glutathione (GSH), a major intracellular antioxidant. [10] This antioxidant activity can confer neuroprotection even in cell types that do not express the TrkB receptor, highlighting it as a distinct and complementary mechanism of action. [10]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within living cells, providing a more biologically relevant measure of antioxidant activity than simple chemical assays. [7][8][9] Pillar of Expertise: The choice of HepG2 cells is standard due to their robust nature and adherence, while DCFH-DA is a well-established probe for intracellular ROS. The inclusion of a wash step can differentiate between membrane-bound and intracellular activity.

-

Cell Culture:

-

Seed HepG2 human liver cancer cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well. [7] * Incubate for 24 hours to allow for cell attachment.

-

-

Assay Procedure:

-

Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Treat the cells in triplicate with 100 µL of treatment medium containing the desired concentrations of 7,8,3',4'-THF plus 25 µM of the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). [7]Include quercetin as a positive control and a vehicle-only control.

-

Incubate the plate for 1 hour.

-

-

Induction of Oxidative Stress and Measurement:

-

Remove the treatment medium and wash the cells with PBS.

-

Add 100 µL of the radical initiator 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) in Hanks' Balanced Salt Solution to all wells.

-

Immediately place the microplate in a fluorescence reader.

-

Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour. [12]4. Data Analysis:

-

Calculate the area under the curve for fluorescence versus time.

-

Determine the CAA value for each concentration of 7,8,3',4'-THF using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

-

Plot the dose-response curve and calculate the EC₅₀ value, which is the concentration required to provide 50% antioxidant activity.

-

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Other Investigated Molecular Targets

While TrkB agonism and antioxidant activity are the primary mechanisms, research has identified other potential molecular targets for 7,8,3',4'-THF and its close analogs, which may contribute to its overall pharmacological profile.

| Target Enzyme/Protein | Observed Effect | IC₅₀ Value | Significance |

| Xanthine Oxidase (XOD) | Inhibition | 10.49 µM [13] | Potential therapeutic role in hyperuricemia and gout. |

| Pyridoxal Phosphatase (PDXP) | Inhibition | 2.5 µM (for 3,7,8,4'-tetrahydroxyflavone) [14][15] | May modulate vitamin B6 metabolism, impacting neurological processes. [14][15] |

| BRD4 Bromodomain 2 (BRD4-BD2) | Selective Inhibition | 204 nM [16] | Potent and selective inhibition suggests a novel scaffold for anti-cancer drug development. [16] |

These additional targets highlight the pleiotropic nature of 7,8,3',4'-THF. Its ability to selectively inhibit the second bromodomain (BD2) of BRD4 is particularly noteworthy, suggesting a role in epigenetic regulation of gene transcription and presenting a novel avenue for cancer therapy. [16]

Synthesis and Physiological Consequences

The dual mechanisms of TrkB agonism and potent antioxidant activity converge to produce significant and therapeutically relevant physiological effects.

-

Neuroprotection and Neurogenesis: The combination of stimulating pro-survival pathways (via TrkB) and mitigating oxidative damage (via antioxidant action) creates a powerful neuroprotective effect. This is highly relevant for diseases characterized by both neuronal loss and oxidative stress, such as Alzheimer's disease, Parkinson's disease, and stroke. [6][10]* Cognitive Enhancement: By promoting synaptic plasticity through the TrkB pathway, 7,8,3',4'-THF has the potential to ameliorate cognitive deficits associated with aging and neurodegenerative conditions. [6]* Anti-inflammatory and Anti-cancer Potential: The inhibition of BRD4 and the modulation of inflammatory signaling pathways through antioxidant effects suggest that this compound could also be valuable in oncology and for treating inflammatory diseases. [16]

Conclusion and Future Directions

This compound operates through a compelling dual mechanism of action, functioning as both a neurotrophic factor mimetic via TrkB agonism and a potent cytoprotective agent through its antioxidant properties. This pleiotropic profile, further augmented by interactions with other key targets like BRD4, makes it a highly attractive lead compound for drug development. Future research should focus on in vivo efficacy studies in relevant disease models, detailed pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship (SAR) studies to optimize its potency and selectivity for its various targets. Understanding the interplay between its different mechanisms will be key to fully harnessing its therapeutic potential.

References

- MedChemExpress. (n.d.). 7,8,3′,4′-Tetrahydroxyflavone.

- Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411.

- ACS Publications. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry.

- Wolfe, K. L., & Liu, R. H. (2008). Structure-activity relationships of flavonoids in the cellular antioxidant activity assay. PubMed.

- PubMed Central. (n.d.).

- Jang, S. W., et al. (2010). A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. Proceedings of the National Academy of Sciences, 107(6), 2687–2692.

- ResearchGate. (2010). A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone.

- Johnstone, M. R., et al. (n.d.). The TRKB agonist, 7,8-dihydroxyflavone, impairs fracture healing in mice. University of Melbourne.

- ResearchGate. (n.d.). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay.

- Fort, S., et al. (2012). The novel TrkB receptor agonist 7,8-dihydroxyflavone enhances neuromuscular transmission. American Journal of Physiology-Cell Physiology, 302(9), C1405–C1411.

- BPS Bioscience. (n.d.). TRKB Kinase Assay Kit.

- PubMed Central. (n.d.).

- Liu, C., et al. (2010). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Journal of Medicinal Chemistry, 53(23), 8274–8286.

- Brenner, D., et al. (2024).

- Promega Corpor

- Jang, S. W., et al. (2011). Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity. Neuroscience Letters, 501(1), 49–53.

- Zhang, Z., et al. (2008). Novel Agonist Monoclonal Antibodies Activate TrkB Receptors and Demonstrate Potent Neurotrophic Activities. The Journal of Neuroscience, 28(7), 1790–1800.

- Drake, C. T., et al. (2000). Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS. The Journal of Neuroscience, 20(17), 6428–6438.

- National Institutes of Health. (2024).

- Wu, H., et al. (2020). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. RSC Advances, 10(52), 31235–31243.

- ResearchGate. (n.d.). Protective effects of 7,8-dihydroxyflavone on neuropathological and neurochemical changes in a mouse model of Alzheimer's disease.

- BPS Bioscience. (n.d.). TRKB Kinase Assay Kit (Product Page).

- PubChem. (n.d.). This compound.

- PubMed. (n.d.).

- PubMed. (2022).

- National Institutes of Health. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models.

- Chem-Impex. (n.d.). 3',4',5,7-Tetrahydroxyflavone.

Sources

- 1. This compound | C15H10O6 | CID 688798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7,8,3’-Trihydroxyflavone, a potent small molecule TrkB receptor agonist, protects spiral ganglion neurons from degeneration both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-activity relationships of flavonoids in the cellular antioxidant activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]

- 15. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

7,8,3',4'-Tetrahydroxyflavone: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 7,8,3',4'-tetrahydroxyflavone, a naturally occurring flavonoid with significant therapeutic promise. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthetic methodologies, and diverse biological activities, with a focus on its potential as a selective inhibitor of key enzymatic targets.

Introduction and Historical Context

This compound, a member of the flavone subclass of flavonoids, is distinguished by the specific hydroxylation pattern on its diphenylpropane backbone. While flavonoids, in general, have been known for their medicinal properties for centuries, the scientific journey of this specific molecule is more recent. Its initial identification is rooted in the study of natural products from various plant species.

The compound has been reported in plants of the Acacia genus, such as Acacia confusa, Acacia burkittii, and Acacia acuminata[1][2]. The initial discovery of many flavonoids was driven by phytochemical investigations aimed at identifying the bioactive constituents of traditional medicines. However, the full therapeutic potential of this compound has only been illuminated in the last few decades through modern screening techniques that have unveiled its potent and selective inhibitory activities against crucial biological targets. This has shifted its status from a mere natural product isolate to a lead compound of significant interest in contemporary drug discovery.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₆ | [2] |

| Molecular Weight | 286.24 g/mol | [2] |

| CAS Number | 3440-24-2 | [2] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one | [2] |

| Appearance | Cream to yellow powder | [3] |

| Purity (HPLC) | ≥95.0% | [3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for flavone synthesis, often involving the condensation of a substituted acetophenone with a benzaldehyde derivative, followed by cyclization. A common and adaptable strategy is the Baker-Venkataraman rearrangement.

Synthetic Workflow

The following diagram outlines a plausible synthetic route, adapted from general flavonoid synthesis methodologies.

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from General Methods)

The following protocol is a representative, detailed procedure for the synthesis of this compound, based on established flavonoid synthesis techniques[4][5][6].

Step 1: Protection of Hydroxyl Groups

-

Dissolve 2',3',4'-trihydroxyacetophenone in a suitable anhydrous solvent (e.g., acetone or DMF).

-

Add a protecting group reagent (e.g., benzyl bromide or methoxymethyl chloride) and a mild base (e.g., K₂CO₃).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the protected acetophenone.

Step 2: Claisen-Schmidt Condensation to form Chalcone

-

Dissolve the protected acetophenone and 3,4-dihydroxybenzaldehyde (which may also need protection) in ethanol.

-

Add a strong base, such as aqueous potassium hydroxide, dropwise at a low temperature.

-

Allow the mixture to stir at room temperature for 24-48 hours.

-

Acidify the reaction mixture with dilute HCl and extract the chalcone product.

Step 3: Oxidative Cyclization to form the Flavone Ring

-

Dissolve the protected chalcone in a high-boiling point solvent like DMSO.

-

Add a catalytic amount of iodine.

-

Heat the reaction mixture to around 120°C and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate and extract the protected flavone.

Step 4: Deprotection

-

Dissolve the protected flavone in a suitable solvent.

-

Perform deprotection under appropriate conditions (e.g., catalytic hydrogenation for benzyl groups or acidic hydrolysis for MOM groups).

-

Purify the final product, this compound, by recrystallization or column chromatography.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of the hydroxyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, carbonyl, aromatic rings).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activities and Therapeutic Potential

This compound has emerged as a molecule with a diverse and promising pharmacological profile. Its therapeutic potential stems from its ability to selectively interact with key enzymes and signaling pathways implicated in various diseases.

Inhibition of Bromodomain-Containing Protein 4 (BRD4)

A significant discovery has been the identification of this compound as a potent and selective inhibitor of the second bromodomain (BD2) of BRD4[1][7]. BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic readers that play a crucial role in regulating gene transcription. The selective inhibition of BRD4-BD2 is a highly sought-after therapeutic strategy, particularly in oncology.

Quantitative Inhibitory Activity:

| Target | IC₅₀ | Selectivity | Source |

| BRD4-BD1 | 17.9 µM | - | [1][7] |

| BRD4-BD2 | 204 nM | ~100-fold vs. BD1 | [1][7] |

Mechanism of Action: BRD4-BD2 Inhibition

The high selectivity of this compound for BRD4-BD2 over BD1 is attributed to specific molecular interactions within the acetylated lysine binding pocket. Co-crystal structures have revealed that the compound establishes more extensive interactions with BRD4-BD2[1][8].

Caption: Key molecular interactions of this compound with the BRD4-BD2 binding pocket.

This selective inhibition of BRD4-BD2 makes this compound a promising lead compound for the development of novel anti-cancer therapies with potentially reduced side effects compared to pan-BET inhibitors[1].

Inhibition of Xanthine Oxidase (XOD)

This compound is also a potent inhibitor of xanthine oxidase (XOD), an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid[9]. Overproduction of uric acid is associated with gout.

Quantitative Inhibitory Activity:

| Target | IC₅₀ | Source |

| Xanthine Oxidase (XOD) | 10.488 µM | [9] |

Mechanism of Action: XOD Inhibition

The inhibition of XOD by flavonoids is often a mixed-type inhibition[10]. The planar structure of the flavone core and the presence of hydroxyl groups are crucial for binding to the enzyme's active site[10]. The kinetic parameters suggest a competitive, reversible inhibition mechanism for many flavonoids[11].

Anticancer and Anti-inflammatory Potential

The anticancer activity of this compound is supported by its ability to inhibit BRD4, a key regulator of oncogenes like c-Myc[1]. Studies on structurally similar flavonoids have demonstrated their ability to induce apoptosis and inhibit the proliferation of various cancer cell lines[12].

The anti-inflammatory properties of flavonoids are well-documented and are often linked to their antioxidant capacity and their ability to modulate inflammatory signaling pathways. While direct studies on the anti-inflammatory effects of this compound are limited, related flavonoids have been shown to suppress the production of pro-inflammatory mediators.

Experimental Protocols for Biological Evaluation

BRD4-BD2 Inhibition Assay (AlphaScreen)

This protocol is adapted from commercially available kits and published methodologies[1][8].

-

Prepare Reagents:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).

-

BRD4-BD2 Protein: Dilute recombinant GST-tagged BRD4-BD2 to the desired concentration in the assay buffer.

-

Biotinylated Histone Peptide: Use a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) as the substrate.

-

AlphaLISA Acceptor Beads: Glutathione-conjugated acceptor beads.

-

AlphaScreen Donor Beads: Streptavidin-conjugated donor beads.

-

-

Assay Procedure (384-well plate):

-

Add 2.5 µL of the test compound (this compound) at various concentrations.

-

Add 2.5 µL of diluted BRD4-BD2 protein.

-

Add 2.5 µL of the biotinylated histone peptide.

-

Incubate for 30 minutes at room temperature.

-

Add 2.5 µL of a suspension of Glutathione AlphaLISA acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 10 µL of Streptavidin-coated donor beads.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Xanthine Oxidase Inhibition Assay

This protocol is based on the spectrophotometric measurement of uric acid formation[13].

-

Prepare Reagents:

-

Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.5.

-

Xanthine Oxidase Solution: Prepare a solution of XOD from bovine milk in the phosphate buffer.

-

Xanthine Solution: Prepare a solution of xanthine in the phosphate buffer.

-

-

Assay Procedure (96-well plate):

-

To each well, add 50 µL of the test compound (this compound) at various concentrations dissolved in the phosphate buffer.

-

Add 50 µL of the xanthine solution.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of the XOD solution to each well.

-

Measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Determine the rate of uric acid formation from the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value as described for the BRD4-BD2 assay.

-

To determine the mode of inhibition, perform kinetic studies by varying the concentration of the substrate (xanthine) at fixed concentrations of the inhibitor. Plot the data using Lineweaver-Burk plots.

-

Pharmacokinetics and Toxicology (ADME/Tox)

Currently, there is a lack of specific published data on the absorption, distribution, metabolism, excretion (ADME), and toxicology of this compound. However, based on studies of other flavonoids, some general predictions can be made. Flavonoids are often subject to extensive metabolism in the liver and intestines, primarily through glucuronidation and sulfation. This can affect their bioavailability and in vivo efficacy. Further research, including in vitro metabolism studies using liver microsomes and in vivo pharmacokinetic studies in animal models, is crucial to fully understand the drug-like properties of this compound and to advance its development as a therapeutic agent.

Future Directions and Conclusion

This compound stands out as a natural product with significant and specific biological activities. Its potent and selective inhibition of BRD4-BD2 positions it as a highly promising lead compound for the development of novel anticancer drugs with a potentially improved safety profile. Its activity as a xanthine oxidase inhibitor also warrants further investigation for the treatment of gout and other conditions related to hyperuricemia.

Future research should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In-depth Biological Evaluation: Comprehensive studies to elucidate its effects on a wider range of cancer cell lines and in animal models of cancer and inflammatory diseases.

-

Pharmacokinetic and Toxicological Profiling: Rigorous ADME/Tox studies to assess its drug-likeness and safety profile.

References

-

Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Li, J., Zou, W., Yu, K., Liu, B., Liang, W., Wang, L., Lu, Y., & Jiang, Z. (2021). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 903–913. [Link]

-

Li, J., Zou, W., Yu, K., Liu, B., Liang, W., Wang, L., Lu, Y., & Jiang, Z. (2021). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 903–913. [Link]

-

Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. (2016). RSC Advances, 6(69), 64544–64556. [Link]

-

Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. (2021). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Kinetic parameters and inhibition constants of the novel xanthine oxidase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Nagao, A., Seki, M., & Kobayashi, H. (1999). Inhibition of xanthine oxidase by flavonoids. Bioscience, Biotechnology, and Biochemistry, 63(10), 1787–1790. [Link]

-

Li, J., Zou, W., Yu, K., Liu, B., Liang, W., Wang, L., Lu, Y., & Jiang, Z. (2021). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 903–913. [Link]

- Preparation method of 7, 8-dihydroxyflavone. (2020). Google Patents.

-

Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies. (2022). PubMed. Retrieved from [Link]

-

Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. (2022). Frontiers in Nutrition. [Link]

-

Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. (2024). MDPI. [Link]

-

Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. (2009). ResearchGate. [Link]

-

7,8,3',4'-Tetrahydroxyisoflavone. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L. (2022). Semantic Scholar. [Link]

-

Exploring the Molecular Interactions of 7,8-Dihydroxyflavone and Its Derivatives with TrkB and VEGFR2 Proteins. (2015). PubMed. Retrieved from [Link]

-

Synthesis Of Flavone Skeleton By Different Methods. (2014). Oriental Journal of Chemistry. [Link]

-

Synthesis of Novel 3-Alkyl-3′,4′,5,7-Tetrahydroxyflavones. (2008). ResearchGate. [Link]

-

BIOGUIDED ISOLATION OF 3, 4Ꞌ, 5, 7 TETRAHYDROXYFLAVONE FROM TALINUM PORTULACIFOLIUM FORSK. (2017). ResearchGate. [Link]

-

Exploring the Molecular Interactions of 7,8-Dihydroxyflavone and Its Derivatives with TrkB and VEGFR2 Proteins. (2015). MDPI. [Link]

- Process to prepare flavones. (2007). Google Patents.

-

5,7,3',4'-tetrahydroxyflavone. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H10O6 | CID 688798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L14207.03 [thermofisher.com]

- 4. CN111303105A - Preparation method of 7, 8-dihydroxyflavone - Google Patents [patents.google.com]

- 5. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical and Reactive Properties of 7,8,3',4'-Tetrahydroxyflavone for Drug Development Applications

Abstract

7,8,3',4'-Tetrahydroxyflavone is a naturally occurring flavone, a subclass of flavonoids, characterized by a specific hydroxylation pattern that imparts significant and diverse biological activities. Found in plants such as Acacia confusa, this compound is gaining attention in the fields of pharmacology and drug development for its potent antioxidant, metal-chelating, and enzyme-inhibiting properties.[1][2] The arrangement of hydroxyl groups, particularly the ortho-dihydroxy (catechol) moieties on both the A and B rings, is fundamental to its chemical reactivity and therapeutic potential.[3] This technical guide provides a comprehensive overview of the core physicochemical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and critical insights into its structure-activity relationships to facilitate its translation from a natural product to a potential therapeutic agent.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section delineates the fundamental structural and identifying characteristics of this compound.

2.1 Nomenclature and Identifiers

-

IUPAC Name: 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-4H-chromen-4-one

-

Common Synonyms: 3',4',7,8-Tetrahydroxyflavone

-

PubChem CID: 688798[6]

2.2 Structural Elucidation

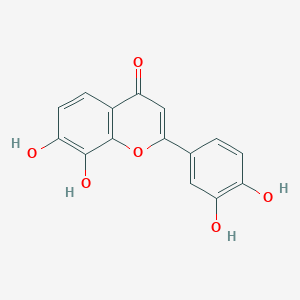

The structure of this compound consists of a central flavone backbone (2-phenyl-4H-chromen-4-one) with four hydroxyl (-OH) substituents. The key features are the two distinct catechol groups: one on the A-ring at positions C7 and C8, and another on the B-ring at positions C3' and C4'. This dual-catechol structure is relatively uncommon and is the primary determinant of the molecule's potent bioactivities.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).

2.1 Physical State and Appearance

This compound is typically supplied as a light yellow to yellow solid.[2] Proper storage conditions are crucial for maintaining its integrity. It should be stored at 4°C, protected from light, and kept under an inert atmosphere like nitrogen to prevent oxidative degradation.[2][4]

2.2 Solubility Profile

The solubility of flavonoids is a significant challenge in formulation development due to their generally poor aqueous solubility.[7] The solubility of this compound is expected to be low in water and higher in polar organic solvents. While specific quantitative data for this isomer is not widely published, data from structurally similar flavonoids like 7,8-dihydroxyflavone (7,8-DHF) provides valuable insight. 7,8-DHF is soluble in organic solvents such as ethanol (~1 mg/ml), DMSO (~10 mg/ml), and dimethylformamide (DMF) (~20 mg/ml), but is sparingly soluble in aqueous buffers.[8]

Causality Behind Solubility: The four hydroxyl groups contribute to the molecule's polarity and its ability to form hydrogen bonds with protic solvents. However, the large, rigid aromatic ring system contributes to a high crystal lattice energy, which counteracts dissolution in water. For aqueous solutions, a common strategy is to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer.[8]

Table 1: Estimated Solubility of this compound